molecular formula C14H14N4OS B2755560 N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide CAS No. 1904062-34-5

N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide

Cat. No.: B2755560
CAS No.: 1904062-34-5
M. Wt: 286.35
InChI Key: WYUBMPANICOIQE-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide: is a complex heterocyclic compound that features a thiophene ring fused with a triazatricyclo structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazatricyclo structure, leading to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include Lawesson’s reagent for sulfurization, phosphorus pentasulfide for the Paal–Knorr reaction, and copper catalysts for diazo carbonyl decomposition . Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include aminothiophene derivatives, sulfoxides, sulfones, and various substituted thiophene compounds .

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • Tipepidine
  • Tiquizium Bromide
  • Timepidium Bromide
  • Dorzolamide
  • Tioconazole
  • Citizolam
  • Sertaconazole Nitrate
  • Benocyclidine

Uniqueness

N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide is unique due to its triazatricyclo structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiophene derivatives and contributes to its diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-thiophen-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-14(17-13-2-1-5-20-13)18-9-3-4-12(18)10-7-15-8-16-11(10)6-9/h1-2,5,7-9,12H,3-4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBMPANICOIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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